4-(4-Azidophenyl)butyric acid

Description

Significance of Aryl Azides in Organic Synthesis and Chemical Biology

Aryl azides are a class of organic compounds characterized by an azide (B81097) group (-N₃) attached to an aromatic ring. Their utility stems from the rich and diverse reactivity of the azide moiety. wikipedia.org In organic synthesis, aryl azides are precursors to a variety of nitrogen-containing compounds. mdpi.com They can be reduced to form primary amines, which are fundamental building blocks in the synthesis of pharmaceuticals and other complex organic molecules. wikipedia.org

One of the most notable reactions involving aryl azides is the Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry." researchgate.netbaseclick.eu This reaction, particularly the copper-catalyzed version (CuAAC), allows for the efficient and specific formation of triazoles by reacting an azide with an alkyne. researchgate.netacs.org This high degree of reliability and specificity has made it an invaluable tool for creating complex molecular architectures. researchgate.net

In the realm of chemical biology, aryl azides have become indispensable probes for studying biological systems. rsc.org Their ability to be chemically inert under physiological conditions until activated by an external stimulus, such as light, makes them ideal for applications like photoaffinity labeling. rsc.orgsioc.ac.cn Upon photoactivation, the aryl azide generates a highly reactive nitrene intermediate that can form covalent bonds with nearby molecules, enabling researchers to identify and study protein-protein interactions and ligand-receptor binding. researchgate.netresearchgate.net Furthermore, the bioorthogonal nature of the azide-alkyne cycloaddition allows for the specific labeling of biomolecules in their native environment without interfering with biological processes. baseclick.eursc.org

Overview of 4-(4-Azidophenyl)butyric Acid as a Versatile Research Scaffold

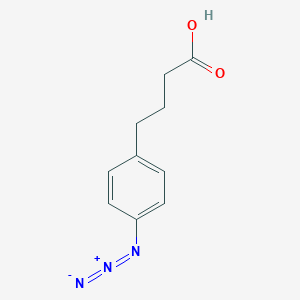

This compound stands out as a particularly useful research tool due to its dual functionality. The compound consists of a phenyl ring substituted with an azide group at one end and a butyric acid chain at the other. This structure provides two distinct points of chemical reactivity.

The aryl azide group allows for the aforementioned applications in click chemistry and photoaffinity labeling. chemimpex.com The carboxylic acid group, on the other hand, provides a handle for conjugation to other molecules. It can be readily coupled to amines, alcohols, or other nucleophiles to form amides, esters, and other stable linkages. This versatility allows researchers to attach this compound to a wide range of substrates, including proteins, peptides, and other small molecules. chemimpex.com

This bifunctional nature makes this compound a versatile scaffold for constructing more complex molecular probes and bioconjugates. chemimpex.com For instance, the carboxylic acid can be used to attach the molecule to a specific protein of interest, while the azide group remains available for subsequent "clicking" to a reporter molecule, such as a fluorescent dye or a biotin (B1667282) tag. This modular approach simplifies the synthesis of sophisticated tools for biological research. The structural similarity to 4-phenylbutyric acid (4-PBA), a known chemical chaperone, also suggests potential applications in studying and modulating protein folding pathways. nih.gov

Scope of Academic Research Applications and Foundational Principles

The unique properties of this compound have led to its application in a broad spectrum of academic research areas. chemimpex.com Its use is founded on several key chemical principles:

Photoaffinity Labeling: This technique utilizes the photoreactive nature of the aryl azide group. When exposed to UV light, the azide releases nitrogen gas to form a highly reactive nitrene intermediate. researchgate.netsioc.ac.cn This nitrene can then insert into nearby C-H, N-H, or O-H bonds, forming a stable covalent linkage. researchgate.net By incorporating this compound into a ligand for a specific protein, researchers can use light to permanently attach the ligand to its binding site, allowing for subsequent identification and characterization of the protein.

Click Chemistry: The azide group is a key participant in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of a "click" reaction. baseclick.euacs.org These reactions are characterized by their high yields, mild reaction conditions, and exceptional specificity. baseclick.eu Researchers can use this compound to introduce an azide "handle" onto a molecule of interest. This handle can then be "clicked" to another molecule containing an alkyne group, facilitating the rapid and efficient synthesis of complex bioconjugates. chemimpex.com

Bioconjugation: The carboxylic acid moiety of this compound provides a convenient point of attachment for bioconjugation. chemimpex.com Using standard coupling chemistries, the molecule can be linked to proteins, antibodies, or other biomolecules. chemimpex.com This allows for the creation of targeted drug delivery systems, diagnostic probes, and tools for studying biological processes in living cells. rsc.orgchemimpex.com

The table below summarizes the key properties of this compound.

| Property | Value |

| IUPAC Name | 4-(4-azidophenyl)butanoic acid |

| Molecular Formula | C₁₀H₁₁N₃O₂ |

| Molecular Weight | 205.21 g/mol |

| CAS Number | 103489-33-4 |

Table 1: Physicochemical Properties of this compound. Data sourced from PubChem. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-azidophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c11-13-12-9-6-4-8(5-7-9)2-1-3-10(14)15/h4-7H,1-3H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXJMMVGNIFCPFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCC(=O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90544302 | |

| Record name | 4-(4-Azidophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90544302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103489-33-4 | |

| Record name | 4-Azidobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103489-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Azidophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90544302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 4 Azidophenyl Butyric Acid

Established Synthetic Routes to 4-(4-Azidophenyl)butyric Acid

The synthesis of this compound is most commonly achieved through a well-established pathway starting from its amino-functionalized analogue. This approach ensures high yields and precise control over the final structure.

Derivatization from 4-(4-Aminophenyl)butyric Acid Precursors

The primary and most direct synthetic precursor for this compound is 4-(4-aminophenyl)butyric acid. a2bchem.comscience.gov This starting material provides the necessary carbon skeleton, including the phenyl ring and the butyric acid side chain, correctly positioned for the subsequent introduction of the azide (B81097) group. The use of this precursor is advantageous as it simplifies the synthetic process, focusing it on the specific transformation of the amino group to an azide group.

Introduction of the Azide Moiety via Diazotization and Azide Displacement

The conversion of the primary aromatic amine in 4-(4-aminophenyl)butyric acid to an azide is a classic two-step process involving diazotization followed by azide displacement.

Diazotization : The first step is the reaction of the primary aromatic amine with a source of nitrous acid to form a diazonium salt. This is typically accomplished by treating a solution of 4-(4-aminophenyl)butyric acid in a strong mineral acid, such as hydrochloric acid, with an aqueous solution of sodium nitrite (B80452) at low temperatures (0–5 °C). The resulting diazonium salt is a highly reactive intermediate.

Azide Displacement : The unstable diazonium salt is not isolated but is immediately treated with an azide source, most commonly sodium azide (NaN₃). The azide ion (N₃⁻) acts as a nucleophile, displacing the dinitrogen gas (N₂) from the diazonium salt to form the stable aryl azide. Experimental and computational studies support a stepwise mechanism for this transformation, which is rapid and efficient. rsc.org Alternative methods for synthesizing aromatic azides from amines under mild conditions may involve reagents like tert-butyl nitrite and azidotrimethylsilane. organic-chemistry.org

Functionalization Strategies for the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a key functional handle for conjugation to other molecules, particularly those bearing primary amine groups. broadpharm.com

Esterification and Amidation Reactions for Conjugation

The carboxylic acid can be readily converted into esters or amides to form stable covalent linkages.

Esterification : Reaction with an alcohol under acidic conditions or via an activated carboxyl intermediate yields an ester. This is a common strategy for linking to molecules with available hydroxyl groups.

Amidation : The formation of an amide bond by reacting the carboxylic acid with a primary or secondary amine is the most prevalent conjugation strategy. mdpi.com This reaction forms a highly stable bond and is central to applications like peptide labeling and protein modification. genscript.com The direct reaction between a carboxylic acid and an amine is often inefficient due to acid-base chemistry; therefore, activation of the carboxyl group is typically required. fishersci.co.uk

Activation Methods for Carboxyl Coupling

To facilitate efficient amidation and esterification, the carboxylic acid group must first be converted into a more reactive form. mdpi.com This is achieved using coupling agents to create an activated intermediate that is more susceptible to nucleophilic attack by an amine.

One of the most popular and versatile methods involves the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N,N'-dicyclohexylcarbodiimide (DCC). thermofisher.comtaylorandfrancis.com The carbodiimide (B86325) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.co.ukthermofisher.com This intermediate can then react with a primary amine to form the desired amide bond, releasing a soluble urea (B33335) derivative as a byproduct. thermofisher.com

To increase yields, improve stability of the active intermediate, and reduce side reactions, additives are often included in the reaction. The most common additives are N-hydroxysuccinimide (NHS) or N-hydroxybenzotriazole (HOBt). When NHS is used, the O-acylisourea intermediate is converted into an NHS ester. thermofisher.com These amine-reactive NHS esters are stable enough to be isolated or can be generated in situ and react efficiently with primary amines at neutral to slightly alkaline pH to form a stable amide bond. thermofisher.comlumiprobe.comcfplus.cz The NHS ester of 4-azidobutyric acid is a commercially available reagent used for this purpose. broadpharm.comlumiprobe.com

Table 1: Common Reagents for Carboxyl Group Activation

| Activating Agent | Additive | Reactive Intermediate | Primary Application |

|---|---|---|---|

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | None | O-acylisourea | Aqueous-based amide bond formation. thermofisher.com |

| DCC (N,N'-Dicyclohexylcarbodiimide) | None | O-acylisourea | Organic synthesis, peptide synthesis. thermofisher.com |

| EDC or DCC | NHS (N-hydroxysuccinimide) | NHS ester | Two-step or one-pot conjugations to primary amines. thermofisher.com |

| EDC or DCC | HOBt (N-hydroxybenzotriazole) | HOBt-ester | Peptide synthesis, minimizing racemization. fishersci.co.uk |

| HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | None (contains HOAt moiety) | HOAt-ester | Difficult amide couplings in peptide synthesis. wgtn.ac.nz |

Exploration of Derivatizations on the Phenyl Ring and Alkyl Chain (Excluding Azide Reactions)

The molecular architecture of this compound offers multiple avenues for synthetic modification beyond the versatile azide group. The aromatic phenyl ring and the aliphatic butyric acid chain present distinct opportunities for derivatization, enabling the synthesis of a diverse library of analogues for various research applications. These transformations allow for the fine-tuning of the compound's physicochemical properties, such as polarity, steric bulk, and reactivity.

Derivatizations on the Phenyl Ring

The phenyl ring of this compound is amenable to electrophilic aromatic substitution (EAS), a fundamental class of reactions for functionalizing aromatic compounds. google.comacs.orguomustansiriyah.edu.iq The regiochemical outcome of these substitutions is dictated by the electronic properties of the two substituents already present: the azide group (-N₃) and the 4-carboxybutyl group (-(CH₂)₃COOH).

The azide group is an ortho-, para-director. While it is inductively withdrawing due to the electronegativity of the nitrogen atoms, it can act as an activating group through resonance by donating a lone pair of electrons to the aromatic system. The alkyl chain is a classical activating group and is also ortho-, para-directing. uomustansiriyah.edu.iq Since these two groups are in a para relationship, electrophilic attack is directed to the positions ortho to each substituent (C-2, C-3, C-5, and C-6). The interplay of their activating and directing effects suggests that substitution will likely occur at the C-3 and C-5 positions (ortho to the azide group).

Common electrophilic aromatic substitution reactions applicable to this scaffold include nitration and halogenation. acs.orgcopbela.org For instance, nitration can be achieved using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). savemyexams.com This would likely yield 4-(4-azido-3-nitrophenyl)butyric acid. Similarly, halogenation with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) would introduce a halogen atom onto the ring, yielding compounds such as 4-(3-bromo-4-azidophenyl)butyric acid. uomustansiriyah.edu.iqlibretexts.org

More advanced C-H functionalization techniques could also be applied. For example, rhodium-catalyzed C-H activation has been shown to achieve meta-arylation on substrates with long alkyl chains, such as 4-phenylbutanoic acid. researchgate.netnih.gov This suggests that, with an appropriate directing group strategy, derivatization at the C-2 and C-6 positions (meta to the azide group) could also be selectively achieved.

Interactive Table 1: Potential Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

| Reaction Type | Reagents/Catalyst | Potential Product | Mechanistic Notes |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 4-(4-Azido-3-nitrophenyl)butyric acid | The nitronium ion (NO₂⁺) acts as the electrophile, attacking the electron-rich phenyl ring. savemyexams.com |

| Bromination | Br₂, FeBr₃ | 4-(3-Bromo-4-azidophenyl)butyric acid | The Lewis acid polarizes the Br-Br bond, generating a strong electrophile for substitution. uomustansiriyah.edu.iq |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | e.g., 4-(3-Acetyl-4-azidophenyl)butyric acid | Introduces an acyl group. The reaction is typically catalyzed by a strong Lewis acid. copbela.orgiitk.ac.in |

Derivatizations on the Alkyl Chain

The butyric acid moiety of the molecule provides two primary sites for chemical modification: the terminal carboxylic acid group and the aliphatic methylene (B1212753) (-CH₂-) groups.

The carboxylic acid is a highly versatile functional group that can be readily converted into a variety of derivatives. Standard organic transformations can be employed for this purpose. For example, esterification can be accomplished by reacting the acid with an alcohol (e.g., methanol) under acidic conditions or with thionyl chloride. google.com This reaction is useful for creating prodrugs or modifying the compound's solubility. nih.gov The carboxylic acid can also be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. srce.hr This intermediate can then be reacted with amines or alcohols to form amides or esters, respectively, providing a gateway to a wide range of functionalized molecules. Furthermore, the carboxylic acid can be reduced to a primary alcohol, 4-(4-azidophenyl)butan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Functionalization of the C-H bonds along the aliphatic chain is more challenging but can provide access to unique derivatives. The hydrogens on the carbon alpha to the carboxyl group (C-2) are the most acidic and thus the most likely site for reactions like α-halogenation. The Hell-Volhard-Zelinsky reaction, using reagents like bromine and a catalytic amount of phosphorus tribromide (PBr₃), could potentially introduce a bromine atom at the α-position to yield 2-bromo-4-(4-azidophenyl)butyric acid. Another approach is decarboxylative halogenation, which converts the carboxylic acid to an organic halide with the loss of carbon dioxide, although this transformation results in the loss of the butyric acid chain itself. acs.org

Interactive Table 2: Potential Derivatizations on the Alkyl Chain

| Reaction Site | Reaction Type | Reagents/Conditions | Potential Product |

| Carboxylic Acid | Esterification | Methanol, Thionyl Chloride | Methyl 4-(4-azidophenyl)butyrate google.com |

| Carboxylic Acid | Acid Chloride Formation | Thionyl Chloride (SOCl₂) | 4-(4-Azidophenyl)butyryl chloride srce.hr |

| Carboxylic Acid | Reduction | Lithium Aluminum Hydride (LiAlH₄) | 4-(4-Azidophenyl)butan-1-ol |

| α-Carbon | α-Bromination | Br₂, PBr₃ (catalytic) | 2-Bromo-4-(4-azidophenyl)butyric acid |

Exploration of the Azide Functional Group S Reactivity Profile

Photochemical Reactivity of the Azide (B81097) Group

Aryl azides, such as the one in 4-(4-azidophenyl)butyric acid, are well-known for their photochemical reactivity. chemimpex.com Upon absorption of ultraviolet (UV) light, the azide group undergoes decomposition, a process known as photolysis, which is central to its application in various fields, including bioconjugation and materials science. chemimpex.comthermofisher.com

The primary event during the photolysis of an aryl azide is the expulsion of a molecule of dinitrogen gas (N₂) and the formation of a highly reactive electron-deficient species called a nitrene. aakash.ac.inwikipedia.org This nitrene intermediate possesses a nitrogen atom with only six valence electrons, making it extremely unstable and eager to react to achieve a stable electron configuration. aakash.ac.in

The generated aryl nitrene can exist in two electronic spin states: singlet and triplet. aakash.ac.in The singlet nitrene is typically formed first and can add stereospecifically to double bonds to form aziridines or undergo intramolecular insertion reactions. aakash.ac.inresearchgate.net The triplet state, which is often more stable, can abstract hydrogen atoms from its surroundings to form a primary amine or participate in other radical-type reactions. This high reactivity allows this compound to be used as a photo-crosslinking agent, forming covalent bonds with nearby molecules upon light activation. thermofisher.com

The photolysis of this compound is initiated by the absorption of a photon, which provides the energy to break the bond between the first and second nitrogen atoms of the azide group, leading to the release of stable N₂ gas and the formation of the aryl nitrene. wikipedia.orgwiley.com The direct photolysis of aryl azides typically proceeds through the singlet nitrene intermediate. researchgate.net

The efficiency of this photoactivation is dependent on the wavelength of the incident light. Aryl azides generally have a strong absorbance in the UV region. The optimal wavelength for activating simple phenyl azides is typically in the short-wave UV range, around 254-270 nm. kit.edu However, the specific absorbance maximum can be influenced by the other substituents on the aromatic ring. thermofisher.com For some applications, longer wavelength UV light (e.g., 350-370 nm) can also be used, which can be advantageous for minimizing potential damage to biological samples. thermofisher.com Recent advancements have even explored methods using deep red or near-infrared light through photoredox catalysis to activate aryl azides, further expanding their utility in sensitive biological environments. researchgate.net

Generation of Highly Reactive Nitrene Intermediates

Thermal Reactivity and Stability of the Azide Moiety

Chemoselective Reduction of the Azide Group

The azide group can be selectively reduced to a primary amine (–NH₂) without affecting other functional groups in the molecule, such as the carboxylic acid in this compound. This chemoselectivity is a cornerstone of its use in organic synthesis.

A variety of methods exist for this transformation:

Staudinger Reaction: This is one of the most common and mildest methods for reducing azides. It involves reacting the azide with a phosphine (B1218219), typically triphenylphosphine (B44618). The reaction proceeds through an intermediate phosphazide, which then hydrolyzes to produce the amine and triphenylphosphine oxide. This reaction is highly selective for the azide group.

Catalytic Hydrogenation: Using a metal catalyst like palladium on carbon (Pd/C) and a source of hydrogen (e.g., H₂ gas), the azide group can be smoothly reduced to an amine. researchgate.net Conditions can often be found that preserve other reducible groups.

Metal-Based Reductants: Various metal-based systems can achieve this reduction chemoselectively. Examples include using samarium/iodine in methanol, samarium/TMSCl with a trace of water, or an FeCl₃–Zn system. oup.comresearchgate.net These methods are often effective at room temperature and under neutral conditions. oup.comresearchgate.net

This selective reduction is crucial for multistep syntheses where the azide acts as a masked amine group, which can be revealed at a later stage of the synthetic sequence.

Strategic Applications in Bioconjugation and Chemical Biology

Click Chemistry Platforms utilizing 4-(4-Azidophenyl)butyric Acid

Click chemistry reactions are prized for being modular, high-yielding, and tolerant of a wide range of functional groups and reaction conditions, including aqueous environments. acs.orgresearchgate.net this compound is an ideal participant in these reactions, particularly the copper-catalyzed and strain-promoted variations of the azide-alkyne cycloaddition.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, forming a stable 1,2,3-triazole linkage between an azide (B81097) and a terminal alkyne. glenresearch.comrsc.org This reaction is renowned for its reliability, straightforward execution, and high regioselectivity, exclusively producing the 1,4-substituted triazole isomer. nih.gov The catalytic cycle requires a copper(I) species, which is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, most commonly sodium ascorbate. nih.govnih.govjenabioscience.com The Cu(I) ion coordinates with the alkyne, significantly lowering its pKa and facilitating the formation of a copper-acetylide intermediate, which is a key step in the catalytic mechanism. acs.org This process dramatically accelerates the reaction rate by orders of magnitude compared to the uncatalyzed thermal reaction. nih.gov

The efficiency of CuAAC for conjugating sensitive biomolecules is highly dependent on the reaction conditions. Key parameters that require optimization include catalyst concentration, pH, temperature, and solvent. jenabioscience.comresearchgate.net The Cu(I) catalyst is prone to oxidation and can generate reactive oxygen species (ROS) in the presence of sodium ascorbate, which may damage biomolecules like proteins and nucleic acids. nih.govnih.govnih.gov Therefore, maintaining the lowest effective catalyst concentration is crucial. The reaction proceeds well over a broad pH range (4-12) and in various solvents, including aqueous buffers, which is essential for biological applications. nih.gov Microwave irradiation has been shown to significantly reduce reaction times from hours to minutes while maintaining high selectivity. researchgate.net

| Parameter | Condition | Observation/Outcome | Reference |

|---|---|---|---|

| Catalyst System | Cu(PPh₃)₃Br (1 mol%) | Quantitative and selective reaction between an azido-silane (AzPTES) and phenylacetylene (B144264) in THF at 20°C overnight. | researchgate.net |

| Temperature | Microwave irradiation at 100°C | Reaction time reduced to 5 minutes with preserved selectivity. | researchgate.net |

| pH | pH 4-12 | The CuAAC reaction is effective across a wide pH range, accommodating various biomolecules. | nih.gov |

| Solvent | Aqueous buffers (e.g., PBS, HEPES) | Enables bioconjugation under physiologically relevant conditions. Reaction rates can be enhanced in water. | acs.orgresearchgate.net |

| Reducing Agent | Sodium Ascorbate (excess) | Commonly used to generate and maintain the active Cu(I) state from a Cu(II) source. Can contribute to ROS formation. | nih.govnih.gov |

To mitigate copper-induced toxicity and enhance reaction efficiency, various chelating ligands have been developed. These ligands stabilize the catalytically active Cu(I) oxidation state, prevent its disproportionation, and accelerate the rate of cycloaddition. mdpi.comnih.gov Furthermore, they act as sacrificial reductants, protecting sensitive biomolecules from oxidative damage. nih.govjenabioscience.com Tris(benzyltriazolylmethyl)amine (TBTA) was one of the first widely used ligands, but its poor water solubility limited its applications. glenresearch.com This led to the development of water-soluble ligands like tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) and bathophenanthroline (B157979) disulfonate (BPS), which are highly effective in aqueous bioconjugation protocols. jenabioscience.comnih.gov More recently, BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) has been shown to promote higher reaction efficiencies, sometimes allowing for a reduction in the required copper concentration. jenabioscience.com A ligand-to-copper ratio of 5:1 is often recommended to ensure both acceleration and protection. nih.govjenabioscience.com

| Ligand | Key Feature | Application Note | Reference |

|---|---|---|---|

| TBTA | High Cu(I) stabilization | Poor water solubility limits use in some aqueous systems. | glenresearch.com |

| THPTA | Excellent water solubility | Superior performance in aqueous bioconjugation compared to TBTA. Protects biomolecules from oxidation. | jenabioscience.comnih.gov |

| BTTAA | Promotes higher reaction efficiency | May allow for lower copper concentrations, further reducing potential toxicity. | jenabioscience.com |

| BPS | Water-soluble bathophenanthroline derivative | Effective in bioconjugation protocols but the resulting catalyst can be acutely oxygen-sensitive. | nih.gov |

Optimization of Reaction Conditions for Diverse Biomolecule Conjugation

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Other Copper-Free Click Reactions

To circumvent the cellular toxicity associated with the copper catalyst, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. acs.orgresearchgate.net This reaction proceeds without any metal catalyst, making it truly bioorthogonal and suitable for labeling biomolecules in living systems. rsc.orgnih.gov The driving force for SPAAC is the high ring strain of a cyclooctyne (B158145), which is released upon the [3+2] cycloaddition with an azide to form a stable triazole. acs.org this compound, as an aryl azide, readily participates in SPAAC reactions with various activated cyclooctynes. arkat-usa.org While SPAAC is highly biocompatible, it generally exhibits slower kinetics compared to CuAAC and can result in a mixture of regioisomeric triazole products. nih.govacs.org

The advancement of SPAAC has been driven by the synthesis of new cyclooctyne reagents with improved reactivity and stability. magtech.com.cn The structure of the cyclooctyne is key to its performance. Early cyclooctynes had moderate reaction rates, but the development of dibenzo-fused derivatives significantly enhanced the kinetics. arkat-usa.orgscispace.com Commonly used ring-strained alkynes include dibenzocyclooctyne (DBCO), bicyclo[6.1.0]non-4-yne (BCN), biarylazacyclooctynone (BARAC), and difluorinated cyclooctyne (DIFO). acs.orgmagtech.com.cn These reagents offer a balance of reactivity and stability, though some, like BCN, can exhibit cross-reactivity with thiols, a challenge that can be mitigated. nih.gov The choice of cyclooctyne allows for the tuning of reaction rates and properties of the final conjugate. nih.gov

| Cyclooctyne Reagent | Abbreviation | Key Characteristics | Reference |

|---|---|---|---|

| Dibenzocyclooctyne | DBCO | Widely used due to good balance of reactivity and stability. Forms the basis for many commercial reagents. | glenresearch.com |

| Bicyclo[6.1.0]nonyne | BCN | Good balance of reactivity and hydrophilicity. Can show some cross-reactivity with thiols. | acs.orgnih.gov |

| Biarylazacyclooctynone | BARAC | Readily synthesized and used for live cell fluorescence imaging of azide-labeled glycans. | |

| Difluorinated Cyclooctyne | DIFO | Reacts rapidly with azides in living cells without a copper catalyst. | magtech.com.cn |

| Dibenzoazacyclooctyne | DIBAC | A common ring-strained alkyne used in SPAAC. | acs.org |

The primary advantage of SPAAC is its exceptional biocompatibility, stemming from the elimination of the cytotoxic copper catalyst. biochempeg.com This has enabled its widespread use for labeling biomolecules on the surface of living cells and even within live animals without apparent toxicity. nih.gov The kinetics of SPAAC in aqueous media are critical for its utility in biological systems. Reaction rates are influenced by several factors, including the specific structures of the azide and cyclooctyne partners, pH, and temperature. researchgate.netnih.gov For instance, studies have shown that higher pH values generally increase reaction rates in certain buffer systems. researchgate.net The rate constants for SPAAC reactions are typically in the range of 10⁻³ to 1 M⁻¹s⁻¹, which, while slower than CuAAC, is sufficiently fast for many bio-labeling applications at micromolar concentrations. acs.orgresearchgate.net Efforts to improve solubility and kinetics in aqueous environments have included the incorporation of polyethylene (B3416737) glycol (PEG) linkers into cyclooctyne reagents. nih.govresearchgate.net

| Reactants | Conditions | Second-Order Rate Constant (k) | Reference |

|---|---|---|---|

| Dibenzoazacyclooctyne + Benzyl azide | DMSO-d6, 25°C | 8.0 x 10⁻³ M⁻¹s⁻¹ | researchgate.net |

| Dibenzoazacyclooctyne + Benzyl azide | DMSO-d6, 37°C | 8.8 x 10⁻³ M⁻¹s⁻¹ | researchgate.net |

| Sulfo-DBCO-amine + 3-azido-L-alanine | PBS (pH 7), 25°C | 0.32 M⁻¹s⁻¹ | researchgate.net |

| Sulfo-DBCO-amine + 1-azido-1-deoxy-β-D-glucopyranoside | HEPES (pH 7), 37°C | 1.22 M⁻¹s⁻¹ | researchgate.net |

Development of Complementary Cyclooctyne Reagents

Orthogonal Click Chemistry Strategies for Multi-Functional Bioconjugates

The azide moiety of this compound is a key functional group for "click chemistry," a class of reactions known for being rapid, specific, and high-yielding. mdpi.com These reactions are bio-orthogonal, meaning they proceed within complex biological environments without cross-reacting with native functional groups like amines or thiols. nih.gov This property is crucial for the precise construction of multi-functional bioconjugates, where multiple molecules (e.g., imaging agents, targeting ligands, therapeutic payloads) are attached to a central scaffold, such as a protein or nanoparticle. nih.govthno.org

The most prominent click reactions involving azides are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). rsc.org

CuAAC involves the reaction of an azide with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted triazole ring. mdpi.com While highly efficient, the potential toxicity of the copper catalyst can limit its application in living systems. nih.gov

SPAAC circumvents the need for a toxic catalyst by using a strained cyclooctyne. The ring strain provides the energy to drive the reaction forward, making it highly suitable for in vivo applications. rsc.orgnih.govacs.org

Staudinger Ligation is another orthogonal reaction where an azide reacts with a specifically engineered phosphine (B1218219) to form a stable amide bond. rsc.orgnih.gov

These reactions can be employed in an orthogonal fashion to assemble complex bioconjugates. For instance, a biomolecule can be modified with two different handles, such as a cyclooctyne and a tetrazine. This allows for the sequential and specific attachment of an azide-functionalized molecule (like one derived from this compound) via SPAAC, and a second molecule functionalized with a trans-cyclooctene (B1233481) via an inverse-electron-demand Diels-Alder reaction. thno.org This modular approach enables the construction of bioconjugates with precisely controlled stoichiometry and spatial arrangement of different functional components. nih.gov

| Reaction | Reactants | Key Features | Biological Compatibility |

| CuAAC | Azide + Terminal Alkyne | High reaction rate, requires Copper(I) catalyst. | Limited in vivo due to copper toxicity. nih.gov |

| SPAAC | Azide + Strained Alkyne (e.g., DBCO, BCN) | Copper-free, bio-orthogonal. rsc.org | Excellent for in vivo and in vitro applications. acs.org |

| Staudinger Ligation | Azide + Engineered Phosphine | Forms a stable amide bond, bio-orthogonal. | Good, but can have slower kinetics compared to SPAAC. acs.org |

Advanced Bioconjugation Architectures

Site-Selective Conjugation Methodologies

The creation of effective and homogenous bioconjugates, particularly therapeutics like antibody-drug conjugates (ADCs), hinges on site-selective conjugation. rsc.org Traditional methods that randomly target abundant amino acids like lysine (B10760008) result in a heterogeneous mixture of products with varying efficacy and pharmacokinetic profiles. rsc.org Site-selective methods overcome this by directing conjugation to a specific, predetermined location on the biomolecule, ensuring a uniform drug-to-antibody ratio (DAR) and preserving the biomolecule's native function. nih.govrsc.org

Chemoselective integration involves the specific reaction of a linker with a unique functional group on a biomolecule, avoiding side reactions. Linkers based on this compound utilize a dual-handle strategy. The carboxylic acid serves as one handle for initial attachment to the biomolecule, while the bio-orthogonal azide group is reserved for a subsequent "click" reaction.

Common strategies for chemoselective integration include:

Targeting Primary Amines: The carboxylic acid of this compound can be activated, typically as an N-hydroxysuccinimide (NHS) ester. This activated ester reacts chemoselectively with primary amines found on lysine residues and the N-terminus of proteins under slightly alkaline conditions to form a stable amide bond. thermofisher.com While lysines are abundant, specific lysine residues can be targeted based on their unique reactivity, or by using affinity peptide-mediated functionalization. nih.govrsc.org

Engineered Cysteine Conjugation: A highly effective method for site-selectivity involves genetically engineering a cysteine residue at a specific site on the protein surface. rsc.org The unique reactivity of the cysteine's thiol group can then be targeted by a linker functionalized with a maleimide (B117702) or haloacetamide group.

Enzymatic Ligation: Enzymes like transglutaminase can be used to form a covalent bond between a glutamine residue on a protein and a primary amine on a linker molecule, offering exquisite site-selectivity. nih.gov Similarly, glycosyltransferases can be used to modify specific glycans on an antibody with an azide-bearing sugar, which can then be clicked to a payload.

Disulfide Rebridging: This technique involves the selective reduction of native interchain disulfide bonds in an antibody, followed by reaction with a reagent that "rebridges" the two resulting thiol groups, simultaneously attaching the linker payload. nih.govrsc.org

In all these approaches, the aryl azide group of the this compound linker remains inert during the initial conjugation step, making it available for the subsequent orthogonal attachment of a second molecule. rsc.org

The stability of a linker is paramount for the efficacy and safety of a bioconjugate. An unstable linker can lead to premature release of a payload, causing off-target toxicity. Linkers derived from this compound offer several points of stability to consider.

Aryl Azide Stability: Aromatic azides are stabilized by conjugation with the aromatic ring and are significantly more stable than their aliphatic counterparts under typical physiological conditions. wiley.com They are generally considered stable in biological systems and tolerant to a wide range of reaction conditions, making them reliable bio-orthogonal handles. wiley.comat.ua However, they can be reduced by strong reducing agents, a process that is generally slow with endogenous reductants like glutathione (B108866).

Attachment Bond Stability: The covalent bond linking the this compound moiety to the biomolecule must be stable. An amide bond, formed via an NHS ester reaction with a lysine, is highly stable and generally considered non-cleavable in vivo. google.com Thioether bonds formed with cysteines are also very stable.

Triazole Linkage Stability: The 1,2,3-triazole ring formed via CuAAC or SPAAC is exceptionally stable, being resistant to hydrolysis, oxidation, and reduction in biological environments. thermofisher.com This ensures that the molecule attached via the click reaction remains firmly tethered to the bioconjugate.

Photoreactivity: It is important to note that aryl azides are photoreactive. Upon exposure to UV light, they can form highly reactive nitrene intermediates that can insert non-specifically into C-H and N-H bonds. rsc.orgresearchgate.net While this property is exploited for photoaffinity labeling, it necessitates that bioconjugates containing aryl azides are handled and stored protected from light to prevent unwanted cross-linking.

Strategies for Chemoselective Linker Integration into Complex Biomolecules

Design and Synthesis of Bioconjugate Linkers Based on this compound

The linker in a bioconjugate is not merely a spacer but a critical component that dictates the properties of the final construct, including its solubility, stability, and mechanism of action. nih.gov Linkers built using this compound can be designed as either non-cleavable or cleavable architectures, depending on the therapeutic strategy. proteogenix.science

The choice between a cleavable and a non-cleavable linker depends on the payload, the target, and the desired mechanism of action. nih.govproteogenix.science

Non-cleavable Linkers: A non-cleavable linker creates a permanently stable connection between the biomolecule and the payload. In this design, release of the active payload relies on the complete proteolytic degradation of the antibody-drug conjugate within the lysosome of the target cell. nih.gov This approach offers high plasma stability and minimizes the "bystander effect," where a released drug kills neighboring antigen-negative cells. proteogenix.science A linker derived from this compound would be part of a non-cleavable system if its carboxyl end is attached via a stable amide bond and its azide end is attached via a stable triazole ring.

Cleavable Linkers: Cleavable linkers are designed to be stable in systemic circulation but break apart in response to specific triggers within the target cell or tumor microenvironment, releasing the payload in its unmodified, most potent form. axispharm.com This strategy can be advantageous for certain drugs and can induce a bystander effect, which is beneficial for treating heterogeneous tumors. this compound can be readily incorporated as a bio-orthogonal handle into various cleavable linker designs:

Enzyme-Cleavable Linkers: The carboxyl group of this compound can be coupled to an enzyme-cleavable peptide sequence, such as valine-citrulline (Val-Cit). nih.gov This dipeptide is specifically cleaved by cathepsin B, an enzyme highly expressed in the lysosomes of cancer cells, ensuring targeted drug release. nih.gov

pH-Sensitive Linkers: It can be incorporated into linkers containing acid-labile groups like a hydrazone. Hydrazone linkers are relatively stable at the neutral pH of blood (pH 7.4) but hydrolyze and release their payload in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0). nih.gov

Redox-Sensitive Linkers: A linker can be designed with a disulfide bond, which is stable in the bloodstream but is readily cleaved by the high concentration of glutathione in the intracellular environment. The this compound moiety would be attached to this disulfide-containing linker, providing the click handle for payload attachment.

| Linker Type | Release Mechanism | Example Trigger | Role of this compound | Key Advantage |

| Non-cleavable | Proteolytic degradation of the entire conjugate. nih.gov | Lysosomal proteases. | Forms part of the stable backbone (e.g., via amide and triazole bonds). | High plasma stability, reduced off-target toxicity. proteogenix.science |

| Cleavable (Enzymatic) | Specific enzyme-mediated cleavage. | Cathepsin B, Legumain. nih.gov | Attached as a click handle to a cleavable peptide (e.g., Val-Cit). | Controlled release in target cells; potent unmodified drug release. nih.gov |

| Cleavable (pH-Sensitive) | Acid-catalyzed hydrolysis. | Low pH of endosomes/lysosomes. | Incorporated into a larger linker containing a hydrazone group. | Release triggered by cellular uptake and trafficking. nih.gov |

| Cleavable (Redox-Sensitive) | Reduction of a disulfide bond. | High intracellular glutathione concentration. | Attached as a click handle to a disulfide-containing spacer. | Exploits the differential redox potential between plasma and cytoplasm. |

Impact of Spacer Arm Length and Hydrophilicity on Conjugate Properties

The butyric acid chain of this compound serves as a spacer arm, a critical component that influences the properties of the resulting bioconjugate. The length and hydrophilicity of this spacer can significantly impact the stability, solubility, and biological activity of the final conjugate.

Hydrophilicity is another key factor governed by the spacer arm. While the phenyl and butyric acid components of this compound lend it some hydrophobic character, modifications to the spacer can be made to enhance water solubility. Increased hydrophilicity can be critical for applications in aqueous biological environments, preventing aggregation and improving the bioavailability of the conjugate. dur.ac.uk For instance, the incorporation of polyethylene glycol (PEG) chains or other hydrophilic moieties into the spacer can dramatically improve the solubility and pharmacokinetic properties of the resulting bioconjugate. acs.org

| Feature | Impact on Conjugate Properties | Reference |

| Spacer Arm Length | Influences steric accessibility of the reactive group and the distance for cross-linking. | korambiotech.com |

| Hydrophilicity | Affects solubility in aqueous environments, reduces aggregation, and can improve bioavailability. | dur.ac.uk |

Development of Chemical Probes and Labeling Tools

The unique chemical properties of this compound make it an invaluable tool for the development of chemical probes and labeling reagents. chemimpex.com These tools are instrumental in dissecting complex biological processes at the molecular level.

Photoaffinity Labeling (PAL) Reagents

Photoaffinity labeling (PAL) is a powerful technique used to identify and characterize biomolecular interactions. nih.gov It involves the use of a photoreactive probe that, upon activation with light, forms a covalent bond with its interacting partner. nih.gov this compound is a key building block for the synthesis of such probes. mdpi.com

The design of an effective azide-based photoaffinity probe requires careful consideration of several factors. mdpi.comnih.gov The probe typically consists of three key components: a recognition element (pharmacophore), a photoreactive group, and often a reporter tag for detection and purification. nih.gov

The aryl azide group of this compound serves as the photoreactive moiety. mdpi.com Upon irradiation with UV light, the azide is converted into a highly reactive nitrene intermediate. mdpi.com This nitrene can then insert into a variety of chemical bonds, including C-H and N-H bonds, in its immediate vicinity, leading to the formation of a stable covalent linkage. harvard.edu The choice of an aryl azide is advantageous due to its relatively small size and its chemical stability in the dark. mdpi.com

The carboxylic acid group of this compound provides a convenient handle for attaching the recognition element. This could be a small molecule, a peptide, or another biomolecule that directs the probe to a specific target. The butyric acid spacer helps to minimize steric hindrance between the recognition element and the photoreactive group, allowing each to function optimally. korambiotech.com

| Component | Function | Key Considerations | Reference |

| Recognition Element | Provides specificity by binding to the target molecule. | High affinity and selectivity for the target. | nih.gov |

| Photoreactive Group (Aryl Azide) | Forms a covalent bond with the target upon photoactivation. | Stability in the dark, efficient photoactivation, and reactive intermediate formation. | mdpi.com |

| Spacer Arm (Butyric Acid) | Connects the recognition element and photoreactive group. | Length and flexibility to minimize steric hindrance and optimize interaction. | korambiotech.com |

The primary advantage of photoaffinity labeling is its ability to covalently "trap" transient or weak biomolecular interactions that are often difficult to study using other methods. nih.gov Once the probe has bound to its target through the recognition element, photoactivation initiates the covalent cross-linking reaction. nih.gov This transforms a reversible, non-covalent interaction into an irreversible, covalent one.

This covalent capture is particularly useful for studying interactions with low affinity or rapid dissociation rates. The resulting covalently linked complex is stable enough to withstand subsequent purification and analysis steps, allowing for the definitive identification of the interacting partners. The use of this compound-derived probes has been instrumental in capturing a wide range of biomolecular interactions, from enzyme-substrate complexes to receptor-ligand pairings.

A major application of photoaffinity labeling with probes derived from this compound is the identification of the binding sites of ligands on their protein targets. nih.gov By analyzing the site of covalent attachment of the probe, researchers can pinpoint the specific amino acid residues that constitute the binding pocket. nih.govnih.gov

The process typically involves incubating the target protein with the photoaffinity probe, followed by UV irradiation to induce cross-linking. The protein is then proteolytically digested, and the resulting peptide fragments are analyzed by mass spectrometry. The peptide fragment that is covalently modified by the probe reveals the location of the binding site within the protein's primary sequence. This information is invaluable for understanding the molecular basis of ligand recognition and for the rational design of new drugs.

Furthermore, photoaffinity labeling can be used in a broader sense to identify the unknown molecular targets of a bioactive small molecule. nih.gov In this approach, a photoaffinity probe based on the small molecule is used to label its interacting partners within a complex biological sample, such as a cell lysate or even in living cells. nih.gov The covalently labeled proteins can then be isolated and identified, providing crucial insights into the mechanism of action of the small molecule. For instance, a tritiated analog of levetiracetam (B1674943) incorporating an azidophenyl group was used to identify its binding protein in the brain. researchgate.net

Covalent Capture of Specific Biomolecular Interactions

Chemical Cross-linking Reagents for Macromolecular Complex Analysis

Beyond its use in photoaffinity labeling, this compound can also be employed in the synthesis of chemical cross-linking reagents. mdpi.com These reagents are designed to covalently link two or more interacting biomolecules, thereby providing information about their proximity and spatial arrangement within a macromolecular complex. thermofisher.com

Homobifunctional cross-linkers can be synthesized by coupling two molecules of this compound, while heterobifunctional cross-linkers can be created by combining it with a different reactive group. google.com These reagents are essential tools for studying the architecture of protein-protein, protein-nucleic acid, and other macromolecular assemblies. The ability to introduce a photoreactive group via this compound adds a layer of temporal control to the cross-linking reaction, allowing it to be initiated at a specific time point by light activation. thermofisher.com This is particularly useful for capturing dynamic interactions within a cellular context.

Elucidation of Protein-Protein Interaction Networks

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes. researchgate.netnih.gov Many of these interactions are transient and have low binding affinity, making them difficult to detect using traditional biochemical methods. Photo-cross-linking with reagents like this compound provides a method to "capture" these fleeting interactions in their native environment. nih.govspringernature.com

The general strategy involves using the carboxylic acid group of this compound to conjugate it to a known "bait" protein. This creates a photo-activatable version of the bait protein. When this modified protein is introduced into a cellular system and interacts with its binding partners ("prey" proteins), a brief exposure to UV light activates the aryl azide. The resulting nitrene rapidly forms a covalent bond with the nearby prey protein, permanently linking the interacting partners. thermofisher.com The cross-linked complex can then be isolated and the previously unknown prey protein can be identified using techniques like mass spectrometry. researchgate.netnih.gov This approach allows for the mapping of interaction networks within live cells under physiologically relevant conditions. nih.gov

| Step | Description | Purpose |

| 1. Conjugation | The carboxylic acid end of this compound is chemically linked to a purified "bait" protein. | To create a photo-activatable version of the protein of interest. |

| 2. Incubation | The photo-labeled bait protein is introduced into a cellular lysate or a living cell system, allowing it to interact with its binding partners ("prey"). | To allow the formation of native protein-protein complexes. |

| 3. Photo-activation | The system is irradiated with UV light (typically ~254-370 nm). | To convert the inert azide group into a highly reactive nitrene intermediate. |

| 4. Cross-linking | The nitrene intermediate rapidly and non-selectively inserts into nearby chemical bonds of the interacting prey protein. | To form a stable, covalent link between the bait and prey proteins, trapping the transient interaction. |

| 5. Analysis | The covalently linked protein complex is isolated (e.g., via an affinity tag on the bait) and analyzed by SDS-PAGE and mass spectrometry. | To identify the unknown prey protein(s) that were interacting with the bait. |

Stabilization of Transient Supramolecular Structures

Beyond individual protein interactions, biological function often relies on larger, ordered assemblies of molecules known as supramolecular structures. These can include peptide assemblies, protein oligomers, and other non-covalently linked structures. These assemblies are often transient and exist in a dynamic equilibrium, which can make them difficult to study. rsc.org

Photo-induced covalent cross-linking offers a powerful method to stabilize these structures. rsc.org By incorporating a photo-reactive molecule like this compound into the components of a supramolecular assembly, the entire structure can be permanently "locked" in place upon UV irradiation. This process converts the weak, non-covalent interactions that hold the structure together into a robust, covalently linked network. rsc.orgacs.org The stabilized structure can then be analyzed using techniques that would normally cause it to disassemble, providing valuable insights into its native architecture and composition. rsc.org For instance, light has been used to trigger and stabilize the formation of supramolecular hydrogels, allowing for the study of their far-from-equilibrium states. nih.govchinesechemsoc.org

Metabolic Labeling Strategies utilizing Azide-Containing Building Blocks

Metabolic labeling is a technique where cells are supplied with modified versions of essential nutrients or building blocks. These "unnatural" molecules, containing a unique chemical tag, are then incorporated by the cell's own machinery into newly synthesized biomolecules. chempep.comresearchgate.net The azide group is an ideal chemical tag for this purpose because it is small, biologically inert (bio-orthogonal), and does not participate in any native cellular reactions. nih.govbiosyn.com

While this compound itself is primarily used as a cross-linker, the azide moiety is central to a broad class of metabolic labeling reagents. These strategies allow researchers to specifically tag and study newly created populations of proteins, glycans, or other biomolecules. chempep.comresearchgate.net

Incorporation into Biosynthetic Pathways for Cellular Component Tagging

The core of this strategy is to trick the cell into using an azide-containing analog of a natural molecule. researchgate.netnih.gov For example, the non-canonical amino acid L-azidohomoalanine (AHA) is an analog of methionine. lumiprobe.com When cells are grown in media containing AHA but lacking methionine, the cellular translation machinery incorporates AHA into newly synthesized proteins in place of methionine. nih.govfrontiersin.org

This process effectively installs a tiny, bio-orthogonal "handle"—the azide group—into an entire population of nascent proteins. osti.gov This azide tag does not significantly perturb the protein's structure or function, but it provides a unique chemical marker that distinguishes these new proteins from the pre-existing proteome. researchgate.netnih.gov This approach has been successfully used to label proteins in a wide variety of organisms, from bacteria to mice. researchgate.netosti.gov

| Azide-Containing Building Block | Natural Counterpart | Biomolecule Tagged |

| L-Azidohomoalanine (AHA) | Methionine | Proteins |

| N-Azidoacetylgalactosamine (GalNAz) | N-Acetylgalactosamine | Glycans (O-GlcNAc) |

| N-Azidoacetylmannosamine (ManNAz) | Mannosamine | Sialic acid-containing glycans |

| 5-Ethynyl-2'-deoxyuridine (EdU) (Note: uses an alkyne tag, the partner to azide) | Thymidine | DNA |

Probing Nascent Protein Synthesis and Intracellular Trafficking Dynamics

Once azide-containing building blocks like AHA are incorporated into proteins, they can be detected with high specificity using "click chemistry". nih.govosti.gov This refers to a set of chemical reactions that are very rapid, selective, and high-yielding, most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). frontiersin.org

In a typical experiment using a technique called BONCAT (Bio-Orthogonal Non-Canonical Amino Acid Tagging), cells with azide-labeled proteins are fixed and then treated with a probe molecule containing an alkyne group, such as a fluorescent dye. frontiersin.orgosti.gov The click reaction covalently attaches the fluorescent probe to the azide-tagged proteins, allowing for their visualization by microscopy. nih.gov This enables researchers to see where and when new proteins are being synthesized within a cell. By performing pulse-chase experiments, one can also track the movement (trafficking) of these newly synthesized protein populations through different cellular compartments over time. chempep.com

Applications in Proteomics Research (e.g., related to iodinated butyric acid derivatives)

Proteomics aims to study the entire complement of proteins in a biological system. scispace.comrimuhc.ca Affinity-based probes are crucial tools in this field. The core structure of this compound is relevant here beyond its photo-reactive azide group. Research has shown that the phenylbutyric acid scaffold itself has an affinity for certain proteins. For example, 4-phenylbutyric acid (PBA) is known to bind to human serum albumin (HSA) at its fatty acid binding sites. researchgate.net

This inherent binding property is shared by its derivatives. A study investigating radiolabeled compounds for medical imaging found that a related molecule, 4-(4-iodophenyl)-butyric acid, showed high affinity for plasma proteins. acs.org This suggests that the phenylbutyric acid core can serve as an affinity label for a subset of proteins.

In this context, this compound can be viewed as a dual-function proteomics reagent. It combines the affinity of the phenylbutyric acid core for specific protein binding pockets with the photo-activatable cross-linking capability of the aryl azide. This allows it to be used to:

Bind reversibly to proteins that have an affinity for the phenylbutyric acid structure.

Upon UV irradiation, form a permanent, covalent bond with its binding partner.

This transforms a potentially weak, transient interaction into a stable complex that can be easily isolated and identified by mass spectrometry, facilitating the discovery of proteins that specifically interact with this chemical motif.

Engineering of Functional Materials and Surfaces Via 4 4 Azidophenyl Butyric Acid

Nanomaterial Derivatization

The functionalization of nanomaterials is essential for their application in fields ranging from nanomedicine to catalysis. mdpi.com 4-(4-Azidophenyl)butyric acid provides a molecular bridge to covalently link functional molecules to nanoparticle surfaces, thereby creating advanced hybrid materials with enhanced or novel properties. chemimpex.com

The surface of both inorganic and organic nanoparticles can be readily modified using this compound. For inorganic nanoparticles such as metal oxides (e.g., iron oxide, zinc oxide), the carboxylic acid group of the molecule can serve as an anchor. mdpi.comipme.ru It can bind directly to the nanoparticle surface through coordination bonds, effectively coating the nanoparticle with a layer of molecules that expose the azide (B81097) group to the surrounding environment. This process transforms the inert surface of the nanoparticle into a platform for further chemical reactions. ipme.ru

Similarly, for gold nanoparticles, the molecule can be anchored through a thiol-modified version of the linker. For organic nanoparticles, such as those made from polymers or lipids, the carboxylic acid can be coupled to amine or hydroxyl groups on their surface using standard carbodiimide (B86325) chemistry (e.g., EDC/NHS coupling). researchgate.net Regardless of the nanoparticle composition, the result is a surface decorated with azide groups, ready for subsequent "click" reactions. chemimpex.com This initial modification is a crucial step in preventing nanoparticle aggregation and preparing them for the attachment of specific ligands, such as targeting molecules or imaging agents. mdpi.com

Once nanoparticles are surface-modified with this compound, they become building blocks for more complex hybrid nanomaterials. nih.gov The surface-exposed azide groups can be used to covalently attach a wide variety of alkyne-functionalized molecules through click chemistry. mdpi.com This strategy allows for the creation of multifunctional nanomaterials where the core nanoparticle provides one property (e.g., magnetism, fluorescence) and the attached molecules provide others (e.g., biocompatibility, cell targeting, therapeutic activity). nih.govresearchgate.net

A common application is the attachment of poly(ethylene glycol) (PEG) to create a "stealth" coating that helps the nanoparticles evade the immune system, prolonging their circulation time in the body for drug delivery applications. researchgate.net In another example, a therapeutic drug like cisplatin (B142131) can be incorporated into a nanoparticle system, which is then coated with a biocompatible polymer like chitosan, creating a hybrid nanomaterial for targeted cancer therapy with enhanced efficacy. ekb.eg The combination of different components in a single hybrid nanostructure can lead to synergistic effects, resulting in materials with significantly improved performance compared to their individual constituents. mdpi.com

| Nanoparticle Core | Surface Modifier | "Clicked" Molecule/Polymer | Enhanced Performance/Application | Reference |

|---|---|---|---|---|

| Iron Oxide (Fe₃O₄) | This compound (via carboxylate) | Alkyne-PEG | Biocompatible, "stealth" magnetic nanoparticles for MRI and drug delivery. | mdpi.com |

| Gold (Au) | Thiol-terminated azidophenyl linker | Alkyne-DNA | Plasmonic biosensors for specific nucleic acid sequence detection. | nih.gov |

| Magnesium Oxide (MgO) | Chitosan coating incorporating Cisplatin | N/A (Cisplatin coupled) | Hybrid nanocomposite for lung cancer treatment with improved drug release. | ekb.eg |

Surface Modification of Inorganic and Organic Nanoparticles

Surface Chemistry for Advanced Bio-interfaces

Creating surfaces that can control biological interactions is fundamental to the development of advanced medical devices, biosensors, and cell culture platforms. This compound and its derivatives are instrumental in engineering such bio-interfaces. The molecule can be immobilized on a material's surface, presenting the azide group as a reactive handle for the subsequent covalent attachment of biomolecules. researchgate.netresearchgate.net

One powerful method for surface activation involves photografting. researchgate.net When exposed to UV light, the aryl azide group on the immobilized molecule generates a highly reactive nitrene intermediate. This nitrene can insert into C-H bonds on an adjacent polymer surface, forming a stable covalent link. This method has been used to randomly implant activated ester functions on polymer surfaces for further coupling of probes. researchgate.net

Alternatively, the azide-functionalized surface can be used in click chemistry reactions. If a surface is first modified with alkyne groups, azide-containing molecules can be "clicked" onto it. mdpi.com Conversely, if the surface is functionalized with azides using this compound, alkyne-containing biomolecules (peptides, proteins, etc.) can be specifically and covalently attached. This approach has been used to conjugate antifouling polymers like poly(ethylene glycol) (PEG) or zwitterionic polymers to surfaces, creating interfaces that resist non-specific protein adsorption and cell adhesion, which is critical for medical implants and biosensors. mdpi.com By attaching specific cell-adhesive peptides (like RGD), the same chemistry can be used to promote the attachment and growth of desired cell types, a key strategy in tissue engineering. researchgate.net

Covalent Immobilization of Biomolecules onto Solid Substrates

This compound is a key reagent in the covalent immobilization of biomolecules onto a variety of solid substrates. chemimpex.comkorambiotech.com This process is fundamental for applications ranging from affinity purification to sample analysis in proteomics and genomics. korambiotech.com The versatility of this compound stems from its bifunctional nature, possessing a photoreactive azido (B1232118) group and a terminal carboxylic acid. The azido group, upon photoactivation, forms a highly reactive nitrene intermediate that can insert into C-H, N-H, or O-H bonds of adjacent molecules, leading to stable covalent linkages. The carboxylic acid end can be activated, for example, with N-hydroxysuccinimide (NHS) to form an active ester, which readily reacts with primary amines on biomolecules like proteins, peptides, or modified nucleic acids.

A common strategy involves the initial functionalization of a surface with a molecule that can react with this compound. For instance, a surface can be modified to present amine groups, which can then form a stable amide bond with the NHS-activated carboxylic acid of the linker. Subsequently, the biomolecule of interest is brought into proximity with the azide-functionalized surface and exposed to UV light, typically at 254 nm, to initiate the covalent photo-crosslinking reaction. acs.orgresearchgate.net This method allows for the controlled and oriented immobilization of biomolecules. acs.org

An alternative approach involves first reacting the NHS-activated this compound with the biomolecule in solution. The resulting biomolecule-linker conjugate, now bearing a photoreactive azide group, is then introduced to a solid substrate. Upon UV irradiation, the conjugate is covalently attached to the surface. This technique is particularly useful for creating patterned surfaces or for immobilizing delicate biomolecules that might be sensitive to the initial surface activation steps.

The choice of substrate material is broad and includes glass, silicon, polystyrene, and various polymer membranes. korambiotech.comihp-microelectronics.com For example, the surface of a poly(butylene terephthalate) (PBT) membrane has been successfully functionalized using O-succinimidyl 4-(p-azidophenyl)butanoate, a derivative of this compound. researchgate.net This process involved depositing the "molecular clip" onto the polymer surface, followed by UV irradiation to create activated ester functions, which were then available for coupling with biomolecules. researchgate.net

Fabrication of Functionalized Surfaces for Biosensing and Controlled Cell Adhesion

The ability to create surfaces with specific biological functionalities is crucial for the development of advanced biosensors and materials that can control cell behavior. ihp-microelectronics.comresearchgate.net this compound plays a significant role in this field by enabling the covalent attachment of biorecognition elements and cell-adhesive ligands to surfaces. nih.govscispace.com

Biosensing Applications:

In the realm of biosensors, the performance is highly dependent on the effective immobilization of bioreceptors, such as antibodies, enzymes, or nucleic acids, onto the sensor surface. nih.gov this compound and its derivatives are used to create stable, covalently attached layers of these bioreceptors. For instance, a mixed surface for an electrochemical biosensor was prepared using diazonium salts derived from 4-(4-aminophenyl)butyric acid and another compound to prevent non-specific binding. nih.gov The phenylbutyric acid groups provided the necessary functionality for the covalent attachment of antibodies, which act as the biorecognition elements. nih.gov

The photoreactive nature of the azide group allows for spatial control over the immobilization process, which is advantageous for creating microarrays and patterned sensor surfaces. google.com By selectively exposing specific areas of the surface to UV light, bioreceptors can be attached in a defined pattern, enabling the development of multiplexed biosensing platforms capable of detecting multiple analytes simultaneously.

Controlled Cell Adhesion:

The engineering of surfaces to control cell adhesion is a key area in tissue engineering and biomedical implant development. researchgate.netscispace.com Surfaces can be modified with peptides containing the Arg-Gly-Asp (RGD) sequence, a well-known motif that promotes cell adhesion by interacting with integrins on the cell surface. This compound can be used as a linker to covalently attach these RGD peptides to a substrate.

In one study, a photoswitchable surface was created using a derivative of 4-[(4-aminophenyl)azo]benzoic acid, which is structurally related to this compound. scispace.com This allowed for the dynamic control of cell adhesion by switching the linker's conformation with light, thereby altering the presentation of the RGD peptide to the cells. scispace.com While this specific study used an azobenzene (B91143) moiety for photoswitching, the underlying principle of using a linker to attach cell-adhesive molecules is directly applicable to this compound. The stable covalent linkage provided by the photoreactive azide ensures the long-term performance and stability of the functionalized surface.

Mechanistic and Pre Clinical Research Applications in Medicinal Chemistry and Biotechnology

Role as a Key Building Block in Drug Discovery Initiatives

The structural attributes of 4-(4-azidophenyl)butyric acid position it as a pivotal starting material and intermediate in the quest for new therapeutic agents. Its utility spans the synthesis of novel active compounds, the design of sophisticated drug delivery systems, and its application in modern drug design methodologies.

This compound serves as a key intermediate in the organic synthesis of potential pharmaceuticals. chemimpex.com The presence of the azide (B81097) functional group is particularly advantageous, allowing the molecule to readily participate in bioconjugation and click chemistry reactions. chemimpex.com This reactivity is instrumental in creating more complex molecules and targeted drug delivery systems. chemimpex.com

The broader family of phenylbutyric acid derivatives is crucial in pharmaceutical synthesis. For instance, the related compound 4-(4-aminophenyl)butyric acid is a key intermediate in the production of the anticancer drug Chlorambucil. google.comchemicalbook.com Research into the synthesis of novel compounds frequently involves the chemical modification of the butyric acid chain or the phenyl ring to generate new molecular entities with distinct biological properties. nih.govmcgill.ca This highlights the foundational role of the phenylbutyric acid scaffold in developing new pharmacologically active agents.

The molecular structure of this compound is well-suited for its incorporation into prodrugs. chemimpex.com Prodrug design is a modern therapeutic strategy that aims to improve a drug's efficacy by overcoming pharmacokinetic challenges, such as poor solubility or lack of specific targeting. science.govsciensage.info This approach often involves attaching a promoiety, such as an amino acid, to the parent drug, which is later cleaved by specific enzymes at the target site to release the active compound. sciensage.infomdpi.comnih.gov

Research has demonstrated the successful application of this strategy to the phenylbutyric acid core. For example, butyric acid prodrugs have been synthesized to enhance aqueous solubility for evaluation in cancer treatment. nih.gov In one study, a conjugate of 4-phenylbutyric acid and glutamic acid was developed as a colon-targeted prodrug for treating colitis. nih.gov This conjugate, PBA-GA, was designed to be activated in the large intestine, delivering the active 4-PBA directly to the site of inflammation. nih.gov This targeted delivery was effective in a rat model of colitis, demonstrating the potential of the prodrug approach for phenylbutyric acid-based compounds. nih.gov

Rational drug design leverages a detailed understanding of biological targets and chemical mechanisms to create new therapeutic molecules. grantome.com The specific structural features of this compound—the phenylbutyric acid backbone and the reactive azide handle—make it a valuable component in such design strategies. chemimpex.com The azide group, for instance, can be used to covalently link the molecule to biological targets or to larger drug delivery constructs through highly specific chemical reactions. chemimpex.com

The evolution from simple active molecules to complex, multi-functional compounds designed for specific targets is a hallmark of modern rational drug design. For example, targeted prodrugs for malignant melanoma have been designed to be activated by tyrosinase, an enzyme overexpressed in melanoma cells, thereby releasing a cytotoxic agent specifically at the tumor site. clinmedjournals.org The phenylbutyric acid scaffold can be integrated into these sophisticated designs, serving as a core structure to which targeting moieties and cytotoxic payloads are attached.

Design and Synthesis of Prodrugs and Targeted Therapeutic Agents

Investigation of Analogues and Derivatives for Biological Activity (Non-Clinical Focus)

To explore and optimize therapeutic potential, analogues and derivatives of a lead compound are synthesized and evaluated. This process is central to understanding how molecular structure relates to biological activity and to developing compounds with improved potency and selectivity.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, involving the systematic modification of a molecule's structure to determine which parts are responsible for its biological effects. For butyric acid derivatives, these studies have revealed key insights into their activity. Butyric acid and its derivatives are known to exhibit a range of biological effects, including acting as histone deacetylase (HDAC) inhibitors, which is linked to their anti-tumor properties. biointerfaceresearch.comnih.govkoreascience.kr

SAR studies on various complex molecules incorporating a butyric acid moiety have shown that alterations to this part of the structure can significantly impact bioactivity. nih.gov For example, in a series of trioxatriangulene derivatives, modifying an attached butyric acid group led to changes in antiproliferative activity against cancer cell lines. nih.gov

| Compound Class | Structural Modification | Impact on Biological Activity | Reference |

|---|---|---|---|

| Trioxatriangulene Derivatives | Substitution of N-butyl chains with a butyric acid group | Reduced antiproliferative activity compared to other substituents | nih.gov |

| Butyric Acid Prodrugs | Creation of butyroyloxymethyl esters vs. butyroyloxyethyl esters | Formaldehyde-releasing prodrugs (butyroyloxymethyl) showed significantly higher potency in inhibiting cancer cell growth | nih.gov |

| Phthalazin-1(2H)-one Derivatives | Addition of various aryl and carbamoyl (B1232498) groups to the core structure | Resulted in potent anticonvulsant activity, with some derivatives showing higher potency than the reference compound | acs.org |

The endoplasmic reticulum (ER) is a cellular organelle responsible for protein folding. mdpi.com When unfolded or misfolded proteins accumulate, a state known as ER stress occurs, triggering the Unfolded Protein Response (UPR). nih.govuni-muenchen.de Chronic ER stress is implicated in a wide array of diseases, including neurodegenerative disorders, diabetes, and certain cancers. mdpi.comjst.go.jpsemanticscholar.org

Chemical chaperones are small molecules that can alleviate ER stress by stabilizing proteins and improving the cell's protein-folding capacity. mdpi.com The compound 4-phenylbutyric acid (4-PBA), a structural analogue of this compound, is a well-established chemical chaperone. nih.govsemanticscholar.orgnih.gov It has been shown to reduce ER stress in various preclinical models. uni-muenchen.denih.govresearchgate.net